lithium;3,4-dichloro-2H-thiophen-2-ide
Description
Lithium;3,4-dichloro-2H-thiophen-2-ide is a lithium-coordinated thiophenide derivative. Its structure consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with chlorine atoms at positions 3 and 4, and a lithium counterion stabilizing the deprotonated thiophen-2-ide anion. This compound is of interest in organic synthesis as a nucleophilic reagent or catalyst precursor.
Properties
CAS No. |
61208-98-8 |
|---|---|
Molecular Formula |
C4HCl2LiS |
Molecular Weight |
159.0 g/mol |
IUPAC Name |
lithium;3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Li/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
InChI Key |
APILJGYLLKUNLK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C(C(=[C-]S1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of 3,4-dichlorothiophene with a lithium reagent. One common method is the lithiation of 3,4-dichlorothiophene using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium;3,4-dichloro-2H-thiophen-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Lithium;3,4-dichloro-2H-thiophen-2-ide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of lithium;3,4-dichloro-2H-thiophen-2-ide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in electron transfer processes, making it useful in redox reactions and catalysis .
Comparison with Similar Compounds
Key Properties (Hypothetical, Based on Analogs):
- Molecular Formula : C₄HCl₂LiS
- Reactivity : High nucleophilicity due to the aromatic anion stabilized by electron-withdrawing chlorine substituents.
- Applications: Potential use in cross-coupling reactions, polymerization, or as a ligand in organometallic complexes.
Comparison with Similar Compounds
Lithium Thiophenides (Unsubstituted or Differently Substituted)
Lithium Thiophen-2-ide (C₄H₃LiS) :
- Lacks chlorine substituents, leading to lower electrophilic character and reduced stabilization of the anion.
- Reactivity: Less nucleophilic compared to chlorinated derivatives.
- Applications: Used in simpler coupling reactions but less effective in electron-deficient systems.
- Lithium;3,5-Dichloro-2H-thiophen-2-ide: Structural isomer of the target compound with chlorine at positions 3 and 3.
Chlorinated Heterocyclic Lithium Salts
Lithium;2,5-Dichloropyrrolide :
- Contains a pyrrole ring (nitrogen-based heterocycle) instead of thiophene.
- Basicity: Higher due to nitrogen’s lone pair, altering reactivity in acid-sensitive reactions.
- Applications: More suited for nitrogen-directed metallation but less stable under oxidative conditions.
Lithium Pentachlorothiophenide :
- Fully chlorinated thiophene derivative (C₄Cl₅LiS).
- Extreme electron deficiency enhances Lewis acidity but reduces solubility in common organic solvents.
Non-Chlorinated Lithium Heterocycles
- Reactivity: Less polarized, limiting utility in polar reaction media.
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